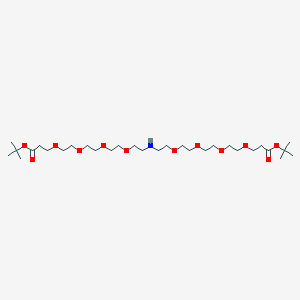

NH-bis(PEG4-t-butyl ester)

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Amino-PEG4-t-butyl ester

Abstract

Amino-PEG4-t-butyl ester is a heterobifunctional, polyethylene glycol (PEG)-based linker critical to modern bioconjugation, medicinal chemistry, and materials science. Its architecture, featuring a terminal primary amine and a tert-butyl protected carboxylic acid, connected by a hydrophilic tetraethylene glycol spacer, offers a versatile platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth analysis of its chemical properties, mechanisms of reactivity, and field-proven protocols for its application, designed for researchers and drug development professionals. We will explore the causality behind experimental choices, ensuring a robust and reproducible application of this essential chemical tool.

Core Chemical and Physical Properties

Understanding the fundamental properties of Amino-PEG4-t-butyl ester is paramount for its successful application. The molecule is a clear, colorless to light yellow liquid at room temperature.[3][4] The presence of the PEG4 spacer confers significant hydrophilicity, rendering it soluble in a wide range of aqueous and organic solvents, including water, DMSO, DMF, and DCM.[3][5] This solubility is a key advantage in bioconjugation reactions, which often require mixed aqueous-organic solvent systems to accommodate both the linker and the biomolecule.

| Property | Value | Source(s) |

| Synonyms | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, H2N-PEG4-CH2CH2COOtBu | [1][2][3] |

| CAS Number | 581065-95-4 | [1][5][6] |

| Molecular Formula | C₁₅H₃₁NO₆ | [1][5][6] |

| Molecular Weight | 321.41 g/mol | [1][3][6] |

| Appearance | Clear Liquid | [3][4] |

| Purity | Typically >95% | [5][7] |

| Solubility | Water, DMSO, DCM, DMF | [3][5] |

| Storage Conditions | -20°C, protect from moisture | [3][4][5] |

The Bifunctional Nature: A Tale of Two Ends

The utility of Amino-PEG4-t-butyl ester stems from its orthogonal reactivity. The primary amine (-NH₂) and the protected carboxylic acid (-COOtBu) can be addressed in sequential reactions, allowing for the precise and controlled assembly of complex molecular architectures.

The Nucleophilic Amine: The Point of Attachment

The terminal primary amine is a potent nucleophile, readily reacting with various electrophilic functional groups. This is the primary site for conjugation to proteins, peptides, or other molecules. Common reaction partners include:

-

Activated Esters (e.g., NHS Esters): Forms a stable amide bond. This is the most common conjugation strategy.

-

Carboxylic Acids: Requires an activating agent (e.g., EDC, HATU) to form an amide bond.

-

Aldehydes/Ketones: Undergoes reductive amination to form a stable secondary amine linkage.[3][5]

The reaction with N-hydroxysuccinimide (NHS) esters is particularly efficient and widely used.[8][9] The reaction is pH-dependent, with an optimal range of pH 8.3-8.5.[8][9] At this pH, the primary amine is sufficiently deprotonated to act as a strong nucleophile, while minimizing the competing hydrolysis of the NHS ester.[8][9][10]

Workflow: Amine Conjugation to an NHS Ester

Caption: General workflow for conjugating the linker's amine to an NHS ester.

The Protected Carboxyl: The Latent Functionality

The carboxylic acid is masked as a tert-butyl (t-butyl) ester. This protecting group is stable under the slightly basic conditions used for amine conjugation but can be efficiently removed under acidic conditions.[1][5] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[11][12]

The mechanism involves protonation of the ester's carbonyl oxygen by TFA, followed by the departure of the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[13] This process regenerates the carboxylic acid, making it available for subsequent coupling reactions.

Mechanism: TFA-Mediated Deprotection

Caption: Simplified mechanism of t-butyl ester deprotection using TFA.

Key Applications in Drug Development

The unique properties of Amino-PEG4-t-butyl ester make it an invaluable linker in advanced therapeutic modalities.

-

PROTACs: In PROTACs, this linker serves to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. The PEG spacer's length and flexibility are crucial for enabling the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][7]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[1][2] The hydrophilic PEG chain can improve the ADC's pharmacokinetic profile, increase solubility, and reduce aggregation.[1][2][5]

-

Peptide and Small Molecule Modification: It is used to PEGylate peptides or small molecules, which can enhance their solubility, stability, and circulation half-life in vivo.[2]

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific substrates and analytical capabilities.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the cleavage of the t-butyl ester to yield the free carboxylic acid.

Materials:

-

Amino-PEG4-t-butyl ester conjugate

-

Dichloromethane (DCM), anhydrous[12]

-

Trifluoroacetic acid (TFA)[12]

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the t-butyl ester-containing compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under ambient temperature.[12]

-

Acidification: Add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).[12][14] For example, to 5 mL of the DCM solution, add 5 mL of TFA.

-

Reaction: Stir the mixture at room temperature for 2 to 5 hours.[12][14] The progress of the reaction should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

-

Work-up: Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[12]

-

Product: The resulting residue is the crude carboxylic acid, typically as its TFA salt.[12] It can often be used in the next step without further purification after thorough drying under high vacuum.

Causality Insight: The use of a 1:1 mixture of TFA in DCM provides a sufficiently acidic environment to drive the deprotection to completion efficiently.[11][14] DCM is an excellent solvent for both the starting material and the acid, while TFA is volatile enough to be removed easily during work-up. Co-evaporation is critical to remove the last traces of TFA, which can interfere with subsequent pH-sensitive reactions.

Protocol 2: Amine Coupling to an NHS Ester

This protocol details the conjugation of the linker's primary amine to a molecule containing an NHS ester.

Materials:

-

Amino-PEG4-t-butyl ester

-

NHS ester-functionalized molecule

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]

-

Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium borate, pH 8.5[8][15]

Procedure:

-

Prepare Linker Solution: Dissolve the Amino-PEG4-t-butyl ester in anhydrous DMSO to a stock concentration of ~100 mM.

-

Prepare Substrate Solution: Dissolve the NHS ester-functionalized molecule in the reaction buffer (pH 8.5) to a desired concentration (e.g., 1-10 mg/mL).

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the linker solution to the substrate solution while gently vortexing.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light if the substrate is light-sensitive.[8]

-

Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purification: Purify the resulting conjugate from excess linker and reaction byproducts using a suitable method such as size-exclusion chromatography (e.g., gel filtration desalting column), dialysis, or reverse-phase HPLC.[8][15]

Causality Insight: Performing the reaction at pH 8.5 is a critical balance. It ensures the amine is deprotonated and nucleophilic, but it is not so basic as to cause rapid hydrolysis of the NHS ester, which would reduce conjugation efficiency.[8][9] Using a molar excess of the smaller linker molecule drives the reaction to completion, ensuring high modification of the target substrate.

Safety and Handling

Amino-PEG4-t-butyl ester is intended for laboratory research use. Standard chemical safety practices should be employed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.[16][17]

-

Storage: Store the compound in a tightly sealed container at -20°C.[3][4][5] The material can be sensitive to moisture.

-

Hazards: The compound may be harmful if swallowed.[16][17] Wash skin thoroughly after handling.[16]

Conclusion

Amino-PEG4-t-butyl ester is a cornerstone of modern chemical biology and drug discovery, offering a reliable and versatile platform for molecular construction. Its well-defined structure, dual-ended reactivity, and hydrophilic properties provide researchers with precise control over the synthesis of complex conjugates. By understanding the chemical principles that govern its reactivity and adhering to validated protocols, scientists can effectively leverage this linker to advance the development of novel therapeutics and research tools.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

How can I deprotect esters using TFA?. ResearchGate. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester. PubChem. [Link]

-

Key Applications of Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Amino-PEG4-t-butyl ester|MSDS. DC Chemicals. [Link]

-

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. PubChem. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]

-

NH2-PEG-COOtBu. CD Bioparticles. [Link]

-

Safety Data Sheet. SynZeal. [Link]

Sources

- 1. Amino-PEG4-t-butyl ester 581065-95-4 [sigmaaldrich.com]

- 2. NH2-PEG4-CH2CH2COOtBu, 581065-95-4 - Biopharma PEG [biochempeg.com]

- 3. H2N-PEG4-tBu | 581065-95-4 [chemicalbook.com]

- 4. Amino-PEG4-t-butyl ester 581065-95-4 [sigmaaldrich.com]

- 5. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. precisepeg.com [precisepeg.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. interchim.fr [interchim.fr]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. rsc.org [rsc.org]

- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 16. Amino-PEG4-t-butyl ester|MSDS [dcchemicals.com]

- 17. synzeal.com [synzeal.com]

Introduction: The Architect of Proximity-Induced Pharmacology

An In-Depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Core Component in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to sophisticated manipulation of cellular machinery. At the forefront of this revolution is the field of targeted protein degradation, a strategy that harnesses the cell's own quality control systems to eliminate disease-causing proteins. Central to this approach is a class of molecules known as Proteolysis Targeting Chimeras (PROTACs), and the linchpin of their design is the linker that connects their functional ends. This guide provides an in-depth technical exploration of a pivotal linker building block: NH-bis(PEG4-t-butyl ester) . We will dissect its molecular architecture, elucidate its functional significance, and provide practical guidance for its application in the synthesis of potent protein degraders.

The PROTAC Revolution: Beyond Inhibition to Elimination

Traditional pharmacology has largely focused on the development of inhibitors that block the function of pathogenic proteins. While successful, this approach has limitations, including the need for high and sustained occupancy of the target's active site and the "undruggability" of proteins lacking suitable binding pockets. PROTACs offer a catalytic solution to these challenges.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3] This event-driven pharmacology allows for the catalytic degradation of target proteins, often at very low compound concentrations.[5]

Core Attributes of NH-bis(PEG4-t-butyl ester): A Trifecta of Functionality

The efficacy of a PROTAC is not solely dependent on the choice of its protein-binding ligands; the linker plays a critical and multifaceted role in determining the overall properties and activity of the molecule.[3][6] NH-bis(PEG4-t-butyl ester) is a highly versatile linker building block that offers a unique combination of features to address the complex demands of PROTAC design.

The PEG4 Spacer: Engineering Solubility and Flexibility

The polyethylene glycol (PEG) component of the linker is crucial for imparting favorable physicochemical properties to the final PROTAC molecule. Alkyl chains, another common linker motif, are often hydrophobic, which can lead to poor aqueous solubility and limited cell permeability.[3] In contrast, the four repeating ethylene glycol units in the PEG4 spacer of NH-bis(PEG4-t-butyl ester) confer significant hydrophilicity.[3][7] This enhanced water solubility is a key advantage, as it can improve the bioavailability and cell permeability of the PROTAC, ultimately leading to better degradation efficiency.[7][8][9]

Beyond solubility, the flexibility of the PEG chain is a critical determinant of a PROTAC's ability to induce a productive ternary complex between the target protein and the E3 ligase.[3][6] The linker must be of an appropriate length and possess sufficient conformational freedom to allow the two proteins to adopt an orientation that is conducive to ubiquitination. The PEG4 spacer provides this necessary flexibility, enabling the PROTAC to act as a molecular scaffold that facilitates the crucial protein-protein interaction.[6][8]

The Bifunctional Nature: A Platform for Sequential Conjugation

NH-bis(PEG4-t-butyl ester) is a bifunctional molecule, possessing a central secondary amine and two terminal carboxylic acid groups that are protected as t-butyl esters.[10][11] This architecture is ideal for the modular and sequential synthesis of PROTACs.[6] The central amine serves as a reactive handle for the attachment of the first ligand, which can be either the E3 ligase ligand or the POI ligand, typically through an amide bond formation.[10][11] This initial conjugation step is generally robust and high-yielding.

The t-Butyl Ester Protecting Group: Controlled Deprotection and Orthogonal Reactivity

The t-butyl ester groups serve as stable protectors for the terminal carboxylic acids. This protection is essential to prevent unwanted side reactions during the first conjugation step. The t-butyl ester is chemically robust under a variety of reaction conditions but can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[12][13][14] This deprotection step unmasks the two carboxylic acid functionalities, which can then be used to attach the second ligand, again typically through amide bond formation. The use of a protecting group that can be removed under specific and mild conditions provides a high degree of control over the synthetic process, enabling the efficient and directed assembly of the final PROTAC molecule.[6]

Application in PROTAC Synthesis: A Step-by-Step Workflow

The synthesis of a PROTAC using NH-bis(PEG4-t-butyl ester) is a multi-step process that requires careful planning and execution. The following is a generalized protocol that outlines the key steps involved.

Step 1: Conjugation of the First Ligand

The first step involves the reaction of the central amine of NH-bis(PEG4-t-butyl ester) with a carboxylic acid-functionalized ligand (either the E3 ligase ligand or the POI ligand). This is typically achieved using standard peptide coupling reagents.

Materials:

-

NH-bis(PEG4-t-butyl ester)

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

Protocol:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add a solution of NH-bis(PEG4-t-butyl ester) (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection of the t-Butyl Esters

The next step is the removal of the t-butyl ester protecting groups to reveal the terminal carboxylic acids.

Materials:

-

Ligand-Linker-bis(t-butyl ester) intermediate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Dissolve the intermediate from Step 1 in a 1:1 mixture of DCM and TFA.[13]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting dicarboxylic acid intermediate can often be used in the next step without further purification.[13]

Step 3: Conjugation of the Second Ligand

The final step is the conjugation of the newly deprotected dicarboxylic acid with an amine-functionalized second ligand to form the final PROTAC.

Materials:

-

Ligand-Linker-bis(carboxylic acid) intermediate

-

Amine-functionalized ligand (2.0 eq)

-

HATU (2.2 eq)

-

DIPEA (4.0 eq)

-

Anhydrous DMF

Protocol:

-

Dissolve the dicarboxylic acid intermediate in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add a solution of the amine-functionalized ligand in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Purify the final PROTAC using reverse-phase HPLC.

Visualizing the Process: Diagrams and Data

To better understand the concepts discussed, the following diagrams and table provide a visual and summarized representation of the key information.

Diagrams

Caption: General structure of a PROTAC molecule incorporating a linker derived from NH-bis(PEG4-t-butyl ester).

Caption: Synthetic workflow for the assembly of a PROTAC using NH-bis(PEG4-t-butyl ester).

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Data Summary

| Property | Value | Source |

| Molecular Formula | C30H59NO12 | [16][17] |

| Molecular Weight | 625.8 g/mol | [11][16] |

| CAS Number | 2055041-41-1 | [16][17] |

| Purity | >96% | [16] |

| Appearance | Liquid | [12] |

| Storage Temperature | -20°C | [11][12] |

| Functional Groups | Secondary Amine, bis(t-butyl ester) | [10][11] |

| Primary Application | PROTAC Linker | [18] |

Conclusion: An Essential Tool for Modern Drug Discovery

NH-bis(PEG4-t-butyl ester) is more than just a chemical linker; it is a sophisticated and enabling tool for the rational design of PROTACs and other complex bioconjugates.[13] Its unique combination of a flexible, hydrophilic PEG4 spacer, a central reactive amine, and two orthogonally protected carboxylic acids provides medicinal chemists with a powerful platform for the systematic and efficient synthesis of molecules that can hijack the cellular machinery for therapeutic benefit. As the field of targeted protein degradation continues to expand, the demand for well-designed and versatile linker building blocks like NH-bis(PEG4-t-butyl ester) will undoubtedly continue to grow, solidifying its place as a cornerstone of modern drug discovery.

References

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

-

AxisPharm. (n.d.). PROTAC Linker. Retrieved from [Link]

-

Receptor.AI. (n.d.). Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]

-

PubMed. (2023). Bifunctional robots inducing targeted protein degradation. Retrieved from [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

Pharmasalmanac. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. Retrieved from [Link]

-

MDPI. (n.d.). About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line. Retrieved from [Link]

-

PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

-

eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

-

ACS Publications. (2026, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bifunctional molecules directing target degradation through.... Retrieved from [Link]

-

Semantic Scholar. (2000, April 15). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]

-

ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG-X-PEG. Retrieved from [Link]

-

AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]

-

Glycomindsynth. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

Sources

- 1. PROTAC Linker | AxisPharm [axispharm.com]

- 2. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]

- 3. precisepeg.com [precisepeg.com]

- 4. contractpharma.com [contractpharma.com]

- 5. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]

- 11. NH-Bis(PEG4-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]

- 12. Amino-PEG4-t-butyl ester 581065-95-4 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. precisepeg.com [precisepeg.com]

- 17. 2055041-41-1 | NH-bis(peg4-t-butyl ester) - AiFChem [aifchem.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Branched Linker for Advanced Drug Development

This guide provides a comprehensive technical overview of NH-bis(PEG4-t-butyl ester), a heterobifunctional linker increasingly utilized in the development of sophisticated bioconjugates, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to understand and effectively implement this versatile chemical tool.

Introduction: The Strategic Advantage of a Branched Architecture

In the landscape of targeted therapeutics, the linker is not merely a spacer but a critical determinant of a molecule's efficacy, pharmacokinetics, and overall performance. NH-bis(PEG4-t-butyl ester) (di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate) emerges as a specialized tool, distinguished by its unique Y-shaped, or branched, architecture. This design offers distinct advantages over traditional linear linkers.

The core structure features a central secondary amine, from which two identical polyethylene glycol (PEG) chains extend, each terminating in a tert-butyl (t-butyl) ester protected carboxylic acid. This configuration provides a single point of attachment via the amine, while offering two terminal carboxylic acids upon deprotection. This "one-to-two" conjugation capability is a key strategic element in the design of multivalent or dual-payload therapeutic agents.

The inclusion of PEG moieties is a well-established strategy to enhance the aqueous solubility and optimize the pharmacokinetic properties of the final conjugate.[1][2] The PEG chains can improve cell permeability and reduce non-specific binding, crucial aspects in the design of effective drugs.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of NH-bis(PEG4-t-butyl ester) is essential for its successful application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₅₉NO₁₂ | [5][6] |

| Molecular Weight | 625.8 g/mol | [5][6] |

| CAS Number | 2055041-41-1 | [5][6] |

| Appearance | Colorless to pale yellow oil or solid | General Knowledge |

| Purity | Typically >95% | [6] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |

| Storage Conditions | Store at -20°C for long-term stability. | [5] |

Handling Recommendations: NH-bis(PEG4-t-butyl ester) is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.

Core Functionality in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The linker is a critical component that dictates the spatial orientation of the POI and E3 ligase, which in turn influences the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase).[8]

The branched structure of NH-bis(PEG4-t-butyl ester) offers unique possibilities in PROTAC design. For example, it could be envisioned for the development of "dual-warhead" PROTACs, where the two deprotected carboxylic acid termini are conjugated to two different warheads for targeting a protein dimer or two different proteins simultaneously.

The Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, the fundamental pathway hijacked by these innovative therapeutics.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

Caption: Proposed high-level synthetic workflow for NH-bis(PEG4-t-butyl ester).

A more detailed, plausible synthesis would involve reacting a commercially available mono-Boc protected PEG4 alcohol with tert-butyl bromoacetate to form the PEG4-t-butyl ester. The terminal alcohol would then be converted to a good leaving group, such as a tosylate. Subsequently, two equivalents of this PEGylated intermediate would be reacted with a source of ammonia in a double N-alkylation reaction to yield the final branched product. Purification would likely be achieved via column chromatography.

Experimental Protocols: Application in PROTAC Synthesis

The true utility of NH-bis(PEG4-t-butyl ester) is realized in its application. The following protocols provide a detailed, step-by-step methodology for its incorporation into a PROTAC, designed to be a "self-validating" system with clear checkpoints.

Workflow for PROTAC Synthesis using NH-bis(PEG4-t-butyl ester)

Caption: General workflow for synthesizing a PROTAC using NH-bis(PEG4-t-butyl ester).

Protocol 1: Amide Coupling of the Linker's Amine

This protocol describes the coupling of the central amine of NH-bis(PEG4-t-butyl ester) to a molecule containing a carboxylic acid, such as a warhead for the POI.

Materials:

-

NH-bis(PEG4-t-butyl ester)

-

Carboxylic acid-functionalized warhead (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve NH-bis(PEG4-t-butyl ester) (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the activated warhead solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Validation: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product mass.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Warhead-Linker(t-butyl)₂ intermediate.

Causality: HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization.[9] DIPEA is a non-nucleophilic base used to neutralize the generated acids and maintain an optimal pH for the reaction. The slight excess of the amine component helps to drive the reaction to completion.

Protocol 2: Deprotection of t-Butyl Esters

This protocol outlines the removal of the t-butyl protecting groups to reveal the two terminal carboxylic acids.

Materials:

-

Warhead-Linker(t-butyl)₂ intermediate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the Warhead-Linker(t-butyl)₂ intermediate in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[2]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Validation: Monitor the deprotection by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the di-acid product (M - 256 + 2H).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid intermediate can often be used in the next step without further purification after co-evaporation with a solvent like toluene to azeotropically remove residual TFA.

Causality: TFA is a strong acid that efficiently cleaves the t-butyl ester via an acid-catalyzed elimination mechanism, releasing isobutylene as a volatile byproduct.[10] The reaction is typically clean and high-yielding. Performing the reaction at 0 °C initially helps to control any potential exothermic reaction.

Characterization

Accurate characterization is paramount to ensure the identity and purity of NH-bis(PEG4-t-butyl ester) and its subsequent conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet at approximately 1.44 ppm, integrating to 18 protons, corresponding to the two t-butyl groups. The PEG backbone protons will appear as a complex multiplet between 3.5 and 3.7 ppm. Protons adjacent to the central nitrogen will be shifted slightly downfield.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the t-butyl group around 80 ppm and the carbonyl carbon of the ester around 170 ppm. The PEG methylene carbons will resonate in the 68-72 ppm region.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected at m/z 626.8.

Illustrative Case Study: Design of a BRD4-Degrader PROTAC

To illustrate the application of NH-bis(PEG4-t-butyl ester), we can conceptualize the synthesis of a PROTAC targeting the BET bromodomain protein BRD4.

-

Warhead: A derivative of JQ1 with a carboxylic acid handle.

-

E3 Ligase Ligand: Pomalidomide with an amine handle for conjugation.

-

Linker: NH-bis(PEG4-t-butyl ester).

In this hypothetical scenario, the JQ1 derivative would first be coupled to the central amine of the linker following Protocol 5.2 . Subsequently, the t-butyl esters would be deprotected using Protocol 5.3 . The resulting di-acid intermediate would then be coupled to two equivalents of the amine-functionalized pomalidomide. This would result in a PROTAC with one warhead and two E3 ligase ligands, a structure that could potentially enhance the avidity for the E3 ligase and promote more efficient ternary complex formation. The flexibility and hydrophilicity of the PEG4 arms would be crucial in allowing the three components to adopt a productive conformation for ubiquitination.

Conclusion

NH-bis(PEG4-t-butyl ester) is a sophisticated and powerful tool for drug discovery and development. Its unique branched architecture, combined with the beneficial properties of its PEG chains, provides a versatile platform for creating advanced therapeutics, including novel PROTAC architectures. The detailed protocols and technical insights provided in this guide are intended to empower researchers to confidently and effectively utilize this linker in their programs, paving the way for the next generation of targeted therapies.

References

-

Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

-

ResearchGate. (2021). Branched linker‐based PROTACs. ResearchGate. [Link]

-

Zorba, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

-

Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1937-1953. [Link]

-

Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG. [Link]

-

Drummond, T. G., et al. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS Computational Biology, 15(9), e1007329. [Link]

-

eLife. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]

-

McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]

-

CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). CD Bioparticles. [Link]

-

ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. [Link]

-

ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1. DC Chemicals. [Link]

Sources

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 5. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Solubility of NH-bis(PEG4-t-butyl ester): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Application

NH-bis(PEG4-t-butyl ester) is a bifunctional, non-degradable PEG linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its utility in creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics hinges on its ability to bridge molecules of interest, often with disparate physicochemical properties. A fundamental, yet often overlooked, parameter that dictates the success of conjugation reactions and the subsequent handling of the resulting conjugates is the solubility of the linker itself. This guide provides a comprehensive overview of the solubility of NH-bis(PEG4-t-butyl ester) in common organic solvents, offering both theoretical insights and practical, field-tested methodologies for its accurate determination.

The Molecular Architecture of NH-bis(PEG4-t-butyl ester) and its Influence on Solubility

The solubility of NH-bis(PEG4-t-butyl ester) is a direct consequence of its distinct molecular components. A nuanced understanding of its structure is paramount to predicting its behavior in various solvent systems.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Amine Group (NH)", pos="0,0!", fillcolor="#4285F4"]; B [label="PEG4 Spacer\n(Polyethylene Glycol)", pos="2,1!", fillcolor="#34A853"]; C [label="PEG4 Spacer\n(Polyethylene Glycol)", pos="2,-1!", fillcolor="#34A853"]; D [label="t-Butyl Ester", pos="4,1!", fillcolor="#EA4335"]; E [label="t-Butyl Ester", pos="4,-1!", fillcolor="#EA4335"];

// Edges A -- B [label="Hydrophilic & Reactive Site\n(for conjugation)"]; A -- C; B -- D [label="Hydrophilic & Flexible"]; C -- E [label="Hydrophilic & Flexible"]; D [label="t-Butyl Ester\n(Bulky & Lipophilic)"]; E [label="t-Butyl Ester\n(Bulky & Lipophilic)"]; } figcaption { caption-side: bottom; text-align: center; caption-style: "Molecular components of NH-bis(PEG4-t-butyl ester)." }

-

The Central Amine Group (NH): This secondary amine serves as a key reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic moieties. Its ability to form hydrogen bonds contributes to solubility in protic solvents.

-

The Dual PEG4 Spacers: The two tetraethylene glycol (PEG4) chains are the primary drivers of hydrophilicity. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, imparting solubility in a wide range of polar solvents, including water.[1] The flexibility of the PEG chains also entropically favors dissolution.

-

The Terminal t-Butyl Esters: These bulky, nonpolar groups significantly enhance the molecule's lipophilicity.[2] The tert-butyl group provides steric hindrance, which can protect the carboxylic acid from premature hydrolysis and influences interactions with nonpolar solvent molecules. This feature is crucial for solubility in more lipophilic organic solvents.

This amphiphilic nature—possessing both hydrophilic and lipophilic regions—results in a broad, yet nuanced, solubility profile.

Qualitative Solubility Profile of NH-bis(PEG4-t-butyl ester)

Based on available data from chemical suppliers and the analysis of its structural analogues, a qualitative solubility profile for NH-bis(PEG4-t-butyl ester) has been compiled. It is important to note that "soluble" is a qualitative term, and the actual solubility can vary with the specific grade of the solvent, temperature, and the presence of any solutes.

| Organic Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][4] | The highly polar nature of DMSO effectively solvates the polar amine and PEG components. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][4] | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functionalities of the molecule. |

| Dichloromethane (DCM) | Chlorinated | Soluble[3][4] | The lipophilic t-butyl ester groups and the overall molecular size allow for favorable interactions with this non-polar, yet slightly polarizable, solvent. |

| Chloroform (CHCl₃) | Chlorinated | Expected to be Soluble | Generally, PEG derivatives show good solubility in chloroform.[5] |

| Methanol (MeOH) | Polar Protic | Expected to be Moderately Soluble | While the PEG chains are soluble in alcohols, the bulky t-butyl esters may limit high solubility.[5] |

| Ethanol (EtOH) | Polar Protic | Expected to be Moderately to Sparingly Soluble | Similar to methanol, the solubility is a balance between the hydrophilic PEG and hydrophobic t-butyl ester groups. |

| Acetonitrile (ACN) | Polar Aprotic | Expected to be Soluble | Acetonitrile is a versatile solvent for many organic molecules, and the combination of polar and nonpolar features in NH-bis(PEG4-t-butyl ester) suggests good compatibility. |

| Tetrahydrofuran (THF) | Ether | Expected to be Soluble | Ethers are generally good solvents for PEG chains. |

| Toluene | Aromatic | Expected to have Low Solubility | The overall polarity of the molecule, dominated by the PEG and amine groups, is likely too high for significant solubility in this nonpolar aromatic solvent.[5] |

| Hexane | Aliphatic | Expected to be Insoluble | Hexane is a nonpolar solvent and is unlikely to effectively solvate the polar regions of the molecule. |

| Water | Aqueous | Soluble[3][4] | The hydrophilic PEG chains and the central amine group confer aqueous solubility. |

Quantitative Solubility Determination: A Step-by-Step Experimental Protocol

While qualitative data provides a useful starting point, many applications, such as the preparation of stock solutions for high-throughput screening or reaction optimization, require precise quantitative solubility data. The following is a robust, self-validating protocol based on the widely accepted shake-flask method.

Principle

An excess of the solute (NH-bis(PEG4-t-butyl ester)) is equilibrated with a known volume of the solvent of interest at a constant temperature. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

NH-bis(PEG4-t-butyl ester) (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

Experimental Workflow

Detailed Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of NH-bis(PEG4-t-butyl ester) into a vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1 mL of solvent.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw the supernatant using a syringe.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of NH-bis(PEG4-t-butyl ester) of known concentrations in the chosen solvent.

-

Analyze the standards and the diluted sample solution by HPLC. Given that NH-bis(PEG4-t-butyl ester) lacks a strong UV chromophore, detectors such as CAD, ELSD, or MS are recommended for accurate quantification.[6][7]

-

Construct a calibration curve by plotting the detector response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Causality in Experimental Choices and Troubleshooting

-

Why use the shake-flask method? It is considered the "gold standard" for thermodynamic solubility determination, providing a true measure of equilibrium solubility.[8]

-

Why is constant temperature crucial? Solubility is a temperature-dependent property. Maintaining a constant temperature ensures the accuracy and reproducibility of the data.

-

Why use HPLC with CAD, ELSD, or MS? These detectors are nearly universal for non-volatile analytes and do not require the analyte to have a chromophore, which is a limitation for UV-Vis detection of PEGylated compounds.[6][7]

-

Troubleshooting: Low Solubility. If the compound appears insoluble, consider gentle heating (e.g., to 30-40 °C) with agitation to improve the rate of dissolution. However, the final solubility must be reported at the specified temperature. For some applications, a co-solvent system may be necessary.

-

Troubleshooting: Inconsistent Results. This can often be attributed to insufficient equilibration time, temperature fluctuations, or solvent evaporation. Ensure vials are tightly sealed and the equilibration time is adequate.

Concluding Remarks: From Data to Application

A thorough understanding of the solubility of NH-bis(PEG4-t-butyl ester) is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. This guide provides a framework for both predicting and quantitatively determining its solubility in a range of organic solvents. By leveraging this knowledge, researchers can streamline their experimental workflows, ensure the reproducibility of their results, and ultimately accelerate the development of novel bioconjugates and therapeutics.

References

-

DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). Retrieved from [Link]

-

Shochem. (2023, August 27). What is the solubility of Modification PEG in different solvents?. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Journal of Biological Chemistry. (1979). The Precipitation of Proteins by Polyethylene Glycol. Retrieved from [Link]

-

Journal of Organic Chemistry. (2017). A Mild and Efficient Method for the Conversion of tert-Butyl Esters to Acid Chlorides. Retrieved from [Link]

-

PubMed. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. creativepegworks.com [creativepegworks.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to NH-bis(PEG4-t-butyl ester): A Versatile Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of NH-bis(PEG4-t-butyl ester), a branched, bifunctional polyethylene glycol (PEG) linker critical to advancing modern drug development and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core physicochemical properties, reactivity, and field-proven applications, with a focus on the causal relationships behind experimental choices and protocols.

Core Concepts: Structure and Physicochemical Properties

NH-bis(PEG4-t-butyl ester) is a precisely defined chemical entity belonging to the class of branched PEG linkers. Its structure features a central secondary amine from which two tetraethylene glycol (PEG4) arms extend. Each arm is terminated with a tert-butyl (t-butyl) ester, a protecting group for a carboxylic acid.

The strategic incorporation of discrete PEG units (n=4) imparts hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules, particularly hydrophobic drug payloads.[1][2] This property mitigates the risk of aggregation, a common challenge in the development of Antibody-Drug Conjugates (ADCs).[1][3] The defined length of the PEG arms provides precise spatial separation between conjugated moieties, a critical parameter for optimizing biological activity, for instance, in the formation of the ternary complex in Proteolysis-Targeting Chimeras (PROTACs).[4]

Table 1: Physicochemical Properties of NH-bis(PEG4-t-butyl ester)

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₉NO₁₂ | [4][5][6][7] |

| Molecular Weight | 625.8 g/mol | [4][5][6][7] |

| CAS Number | 2055041-41-1 | [5][6][7][8][9] |

| Appearance | Viscous liquid or low-melting solid | [10] |

| Purity | Typically >95% | [5][6][7][8] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |

| Storage | -20°C, under inert atmosphere | [6] |

Reactivity and Functional Utility

The synthetic versatility of NH-bis(PEG4-t-butyl ester) stems from its two distinct reactive sites, which can be addressed orthogonally: the central secondary amine and the terminal t-butyl esters.

-

Central Secondary Amine: This nucleophilic amine can be acylated by reacting with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[11] This functionality allows the linker itself to be conjugated to a molecule of interest.

-

Terminal t-butyl Esters: These groups serve as protected carboxylic acids. The t-butyl ester is stable under many reaction conditions but can be efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal two terminal carboxylic acid groups.[5][12] These newly deprotected carboxylates can then be activated (e.g., with EDC/NHS) to react with primary amines on a second molecule, such as lysine residues on an antibody.[13]

This dual reactivity allows for a controlled, stepwise conjugation strategy, making the linker an invaluable tool for constructing complex molecular architectures like ADCs and PROTACs.

Synthesis and Characterization

While NH-bis(PEG4-t-butyl ester) is commercially available from various suppliers, an understanding of its synthesis and characterization is vital for quality assessment.

Synthetic Approach

The synthesis of NH-bis(PEG4-t-butyl ester) is typically achieved through the dialkylation of ammonia or a primary amine precursor. This involves reacting two equivalents of a linear PEG4 chain, which is functionalized with a t-butyl ester at one terminus and a good leaving group (e.g., tosylate or mesylate) at the other, with an ammonia source.

dot

Caption: Plausible synthetic pathway for NH-bis(PEG4-t-butyl ester).

Purification is typically performed using column chromatography to ensure high purity, which is essential for reproducible results in subsequent conjugation reactions.

Quality Control and Characterization

The identity and purity of NH-bis(PEG4-t-butyl ester) are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of the molecule. Expected signals include a sharp singlet around 1.44 ppm corresponding to the 18 protons of the two t-butyl groups, and a complex multiplet in the 3.55-3.70 ppm region from the methylene protons of the PEG backbone.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound, ensuring the correct product has been synthesized and is free from significant impurities.

Experimental Protocols and Applications

The primary application of NH-bis(PEG4-t-butyl ester) is in the construction of bioconjugates. The following protocols provide a detailed methodology for a common workflow: linking two amine-containing molecules.

Protocol 1: Deprotection of t-butyl Ester Groups

This protocol describes the removal of the t-butyl protecting groups to expose the terminal carboxylic acids. This is the first step when the ultimate goal is to conjugate the linker to amine-containing molecules.

Materials:

-

NH-bis(PEG4-t-butyl ester)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the NH-bis(PEG4-t-butyl ester) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the solution to 0°C using an ice bath. Add an equal volume of TFA dropwise to the stirred solution (resulting in a 1:1 v/v mixture of DCM:TFA).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by LC-MS to confirm the disappearance of the starting material and the appearance of the di-acid product.

-

Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene two to three times.[5] The resulting product, NH-bis(PEG4-COOH), is often a viscous oil and can be used in the next step without further purification.

dot

Caption: Step-by-step workflow for the deprotection of t-butyl esters.

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol details the conjugation of the deprotected di-acid linker (from Protocol 1) to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) using EDC/NHS chemistry.

Materials:

-

NH-bis(PEG4-COOH) (from Protocol 1)

-

Amine-containing molecule (Molecule-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Activation of Carboxylic Acids: a. Dissolve the NH-bis(PEG4-COOH) in Activation Buffer. b. Add EDC (1.5-2.0 molar equivalents per carboxyl group) and NHS (1.5-2.0 molar equivalents per carboxyl group) to the solution.[14] c. Stir the reaction at room temperature for 15-30 minutes to form the amine-reactive bis-NHS ester intermediate.[13]

-

Conjugation to Amine: a. Dissolve the amine-containing molecule (Molecule-NH₂) in Coupling Buffer. b. Immediately add the activated linker solution from step 1a-c to the amine solution. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13] The reaction is most efficient at a pH of 7.2-8.5, where primary amines are deprotonated and nucleophilic.[10]

-

Quenching: a. Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[2] b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification and Analysis: a. Remove unreacted linker and byproducts using an appropriate method. For protein conjugates, size-exclusion chromatography or dialysis are effective.[14] b. Characterize the final conjugate using methods such as SDS-PAGE to observe the increase in molecular weight and LC-MS to confirm the final mass and determine the degree of conjugation.[14]

Conclusion: A Cornerstone Linker in Drug Development

NH-bis(PEG4-t-butyl ester) provides a robust and versatile platform for the synthesis of complex bioconjugates. Its well-defined structure, which combines a branched architecture with hydrophilic PEG spacers and orthogonally reactive functional groups, offers precise control over the final construct's properties. The ability to modulate solubility and pharmacokinetic profiles while enabling the connection of multiple molecular entities makes it an indispensable tool in the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and mechanistic insights provided in this guide empower researchers to confidently apply this linker technology to accelerate their drug discovery and development programs.

References

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

-

ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Available at: [Link]

-

BorenPharm. (n.d.). Nh-bis(peg4-t-butyl ester)-. Retrieved from [Link]

-

Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Available at: [Link]

-

AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

-

CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

-

DC Chemicals. (n.d.). NH-bis(PEG4-t-butyl ester)|COA. Retrieved from [Link]

-

ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

- 9. parchem.com [parchem.com]

- 10. 2055041-41-1 | NH-bis(peg4-t-butyl ester) - AiFChem [aifchem.com]

- 11. labsolu.ca [labsolu.ca]

- 12. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing an NH-bis(PEG4-t-butyl ester) Linker

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein elimination.[1][] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to promote a productive ternary complex.[8][9] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide the requisite flexibility and length for optimal ternary complex formation.[10][11][12] This guide provides a detailed protocol for the synthesis of a PROTAC using a versatile NH-bis(PEG4-t-butyl ester) linker, a building block that allows for the sequential and controlled conjugation of the E3 ligase and target protein ligands.

Mechanism of Action: A Molecular Bridge to Degradation

The mechanism of action of a PROTAC is a catalytic cycle that results in the selective degradation of a target protein.[3][13] The key steps are as follows:

-

Binding to Target Protein and E3 Ligase : The PROTAC, with its two distinct ligands, simultaneously binds to the protein of interest and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][14]

-

Ternary Complex Formation : This dual binding event brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[7]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3][5]

-

PROTAC Recycling : After the degradation of the target protein, the PROTAC is released and can participate in another cycle of degradation.[1]

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: A Stepwise Approach to PROTAC Assembly

The synthesis of a PROTAC using an NH-bis(PEG4-t-butyl ester) linker involves a sequential, two-step coupling process. This linker features two orthogonally protected functional groups: a Boc-protected amine and two t-butyl ester protected carboxylic acids. This allows for the selective deprotection and coupling of the E3 ligase ligand and the target protein ligand in a controlled manner.

The general workflow is as follows:

-

First Ligand Coupling : The amine of the NH-bis(PEG4-t-butyl ester) linker is coupled to the carboxylic acid of the first ligand (either the E3 ligase ligand or the POI ligand).

-

Deprotection of the t-butyl Ester : The t-butyl ester protecting groups on the linker are removed to reveal the free carboxylic acids.

-

Second Ligand Coupling : The newly exposed carboxylic acids are coupled to an amine on the second ligand, completing the PROTAC synthesis.

-

Purification : The final PROTAC is purified to remove any unreacted starting materials, reagents, and byproducts.

Figure 2: General workflow for the synthesis of a PROTAC.

Detailed Synthesis Protocol

This protocol describes the synthesis of a generic PROTAC using an NH-bis(PEG4-t-butyl ester) linker, a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide for CRBN recruitment), and an amine-functionalized target protein ligand.[15][16]

Materials and Reagents

| Reagent | Supplier | Purpose |

| NH-bis(PEG4-t-butyl ester) | Commercial Source | Linker |

| Carboxylic acid-functionalized E3 Ligand | Custom Synthesis | E3 Ligase Binder |

| Amine-functionalized POI Ligand | Custom Synthesis | Target Protein Binder |

| HATU | Chemical Supplier | Amide coupling reagent |

| DIPEA | Chemical Supplier | Base |

| Anhydrous DMF | Chemical Supplier | Solvent |

| Trifluoroacetic acid (TFA) | Chemical Supplier | Deprotection reagent |

| Dichloromethane (DCM) | Chemical Supplier | Solvent |

| Acetonitrile (ACN) for HPLC | Chemical Supplier | Mobile phase for purification |

| Water (HPLC grade) | Chemical Supplier | Mobile phase for purification |

| Formic acid or TFA for HPLC | Chemical Supplier | Mobile phase modifier |

Step 1: Coupling of the E3 Ligase Ligand to the Linker

This step involves the formation of an amide bond between the carboxylic acid of the E3 ligase ligand and the primary amine of the NH-bis(PEG4-t-butyl ester) linker.

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the NH-bis(PEG4-t-butyl ester) linker (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude E3-Linker-bis(t-butyl ester) conjugate. This crude product may be used directly in the next step or purified by flash column chromatography if necessary.

Step 2: Deprotection of the t-butyl Ester Groups

This step removes the t-butyl ester protecting groups to reveal the free carboxylic acids, which will be used for the subsequent coupling reaction.

-

Dissolve the crude E3-Linker-bis(t-butyl ester) conjugate from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).[17]

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully converted to the di-acid product.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude E3-Linker-di-acid can be co-evaporated with DCM or toluene to ensure complete removal of residual TFA.

Step 3: Coupling of the Target Protein Ligand

This final coupling step forms the complete PROTAC molecule by creating amide bonds between the di-acid from Step 2 and the amine-functionalized target protein ligand.

-

Dissolve the crude E3-Linker-di-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

-

In a separate vial, dissolve the amine-functionalized POI ligand (2.1 eq) in a minimal amount of anhydrous DMF.

-

Add the POI ligand solution to the activated E3-Linker-di-acid solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC is ready for purification.

Step 4: Purification of the Final PROTAC

Purification is a critical step to obtain a highly pure PROTAC for biological evaluation.[8] Reversed-phase preparative HPLC is the most common method for purifying PROTACs.

-

Sample Preparation : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and filter through a 0.45 µm syringe filter.

-

HPLC Conditions :

-

Column : C18 stationary phase

-

Mobile Phase A : Water with 0.1% formic acid or TFA

-

Mobile Phase B : Acetonitrile with 0.1% formic acid or TFA

-

Gradient : A suitable gradient from low to high percentage of Mobile Phase B (e.g., 10-90% B over 30 minutes).

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Fraction Collection and Analysis : Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical LC-MS.

-

Product Isolation : Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.

Characterization of the Final PROTAC

To confirm the identity and purity of the synthesized PROTAC, a comprehensive analytical characterization is essential.

| Analytical Technique | Purpose | Expected Outcome |

| LC-MS | To determine the purity and confirm the molecular weight of the product. | A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC. |

| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. | Spectra showing all expected signals with correct integrations and chemical shifts. |

| HRMS | To determine the exact mass of the PROTAC. | An exact mass measurement that matches the calculated value, confirming the elemental composition. |

Conclusion

The synthesis of PROTACs is a multidisciplinary endeavor that combines organic chemistry, chemical biology, and pharmacology. The use of versatile linkers such as NH-bis(PEG4-t-butyl ester) provides a robust and flexible platform for the assembly of these complex molecules. The detailed protocol provided herein offers a comprehensive guide for researchers to synthesize and purify PROTACs for their targeted protein degradation studies. Careful execution of each step, coupled with rigorous purification and characterization, is paramount to obtaining high-quality PROTACs for biological evaluation and advancing the field of targeted therapeutics.

References

-

Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

-

Wikipedia. (2023). Proteolysis targeting chimera. In Wikipedia. [Link]

-

The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

-

ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

-